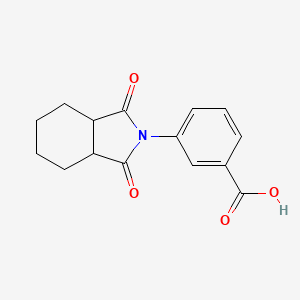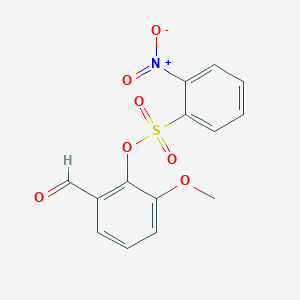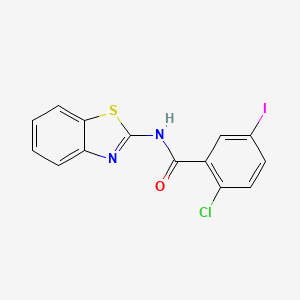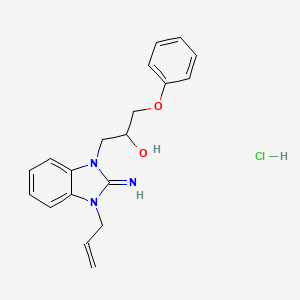
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide, also known as IMPY, is a synthetic compound with potential therapeutic applications in the field of neuroscience. It was first synthesized in the early 2000s and has since been the subject of extensive research due to its unique chemical structure and potential for novel drug development.
Wirkmechanismus
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide acts as a sigma-2 receptor agonist, which leads to the modulation of several signaling pathways in the brain. This results in the regulation of neurotransmitter release, calcium ion channels, and other cellular processes that are involved in the pathogenesis of neurological disorders. The exact mechanism of action of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide is still under investigation, but studies have shown that it has potential as a neuroprotective agent.
Biochemical and Physiological Effects:
Studies have shown that N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide can modulate several biochemical and physiological processes in the brain, including the regulation of oxidative stress, inflammation, and apoptosis. It has also been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide is its high affinity and selectivity for the sigma-2 receptor, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, one limitation is the lack of in vivo studies, which are necessary to fully understand the potential therapeutic applications of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide.
Zukünftige Richtungen
There are several future directions for research on N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide, including the development of novel drugs based on its chemical structure, the optimization of synthesis methods for large-scale production, and the investigation of its potential as a diagnostic tool for neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide and its potential as a neuroprotective and anti-cancer agent.
Synthesemethoden
The synthesis of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide involves several steps, including the reaction of indole with chloroacetyl chloride to form N-(1H-indol-2-ylmethyl)chloroacetamide, which is then reacted with 2-pyrimidinylthiol to form the final product, N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide. This process has been optimized for high yield and purity and can be scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to have high affinity and selectivity for the sigma-2 receptor, which is involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Studies have also shown that N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide has potential as a diagnostic tool for these disorders, as it can selectively bind to sigma-2 receptors in the brain.
Eigenschaften
IUPAC Name |
N-(1H-indol-2-ylmethyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-14(10-21-15-16-6-3-7-17-15)18-9-12-8-11-4-1-2-5-13(11)19-12/h1-8,19H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFBITGKXHFBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CNC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062876.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5062891.png)
![methyl 4-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5062899.png)
![methyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate](/img/structure/B5062923.png)

![N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5062942.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5062967.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5062968.png)


![2,2,2-trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5062985.png)